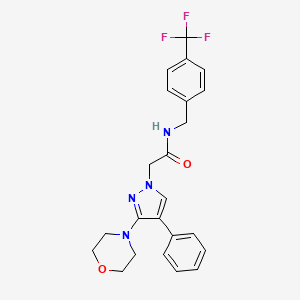

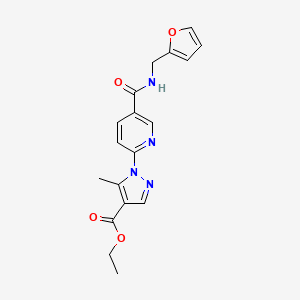

![molecular formula C26H29N5 B2612314 7-(4-Benzylpiperazin-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine CAS No. 900286-46-6](/img/structure/B2612314.png)

7-(4-Benzylpiperazin-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“7-(4-Benzylpiperazin-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine” is a pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives involves various methods . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .

Molecular Structure Analysis

The compound crystallizes in the monoclinic system, space group P21/c . The pyrazolo[1,5-a]pyrimidine and phenyl ring are almost coplanar, and the piperazine ring is in a chair conformation . The crystal structure is stabilized by C–H⋅⋅⋅N hydrogen interactions and a number of weak π⋅⋅⋅π interactions .

Chemical Reactions Analysis

Pyrimidines synthesis involves a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .

科学的研究の応用

Adenosine Receptor Affinity and Selectivity

A study by Squarcialupi et al. (2017) synthesized derivatives of pyrazolo[4,3-d]pyrimidine, targeting human adenosine A1 and A2A receptors. These compounds, including variants with piperazin-1-yl moieties, showed varying affinities for adenosine receptors, indicating their potential for developing selective receptor modulators. This could have implications for treating neurological disorders, given the role of adenosine receptors in the brain (Squarcialupi et al., 2017).

Electrophilic Substitution and Novel Derivatives

Atta (2011) explored the synthesis and electrophilic substitutions of pyrazolo[1,5-c]pyrimidines to generate novel derivatives, indicating the versatility of these compounds in organic synthesis. This work demonstrates the chemical reactivity of pyrazolo[1,5-c]pyrimidine derivatives, paving the way for the development of new molecules with potential therapeutic applications (Atta, 2011).

Anti-Proliferative Agents

Atta et al. (2019) synthesized glycosylhydrazinyl-pyrazolo[1,5-c]pyrimidines and pyrazolo[1,5-c]triazolo[4,3-a]pyrimidines as anti-proliferative agents against MCF-7 human breast cancer cells. This study illustrates the potential of pyrazolo[1,5-a]pyrimidine derivatives in cancer research, offering a foundation for developing new anticancer agents (Atta et al., 2019).

Solvent-Free Synthesis of Substituted Derivatives

Quiroga et al. (2008) reported the solvent-free synthesis of substituted pyrazolo[1,5-a]pyrimidines, highlighting an environmentally friendly approach to producing these compounds. This method could be significant for pharmaceutical manufacturing, reducing solvent use and simplifying the synthesis process (Quiroga et al., 2008).

Phosphodiesterase 1 Inhibitors

Li et al. (2016) discovered potent and selective inhibitors of Phosphodiesterase 1 (PDE1) based on 3-aminopyrazolo[3,4-d]pyrimidinones, including ITI-214. PDE1 inhibitors have therapeutic potential in treating cognitive deficits associated with schizophrenia, Alzheimer's disease, and other central nervous system disorders (Li et al., 2016).

作用機序

Target of Action

Similar compounds have been shown to interact with oxidoreductase enzymes . These enzymes play a crucial role in biological processes, including metabolism and detoxification.

Mode of Action

It is suggested that the compound may interact with its targets through hydrophobic interactions between the aromatic moieties of the ligand and lipophilic residues of the binding site .

Result of Action

Compounds with similar structures have exhibited significant antibacterial and antifungal activity , suggesting that this compound may also have antimicrobial properties.

将来の方向性

特性

IUPAC Name |

7-(4-benzylpiperazin-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N5/c1-2-9-23-18-25(30-16-14-29(15-17-30)20-21-10-5-3-6-11-21)31-26(28-23)24(19-27-31)22-12-7-4-8-13-22/h3-8,10-13,18-19H,2,9,14-17,20H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVHTZDGMIRYGGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CC4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2-(benzo[d]thiazol-2-yl)-3-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)acrylonitrile](/img/structure/B2612234.png)

![1-(Phenylsulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2612235.png)

![1-(Azepan-1-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B2612240.png)

![8-{[benzyl(methyl)amino]methyl}-7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![3-nitro-N-(8-(tert-pentyl)-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2612247.png)

![2-hydroxy-9-methyl-4-oxo-N-(3,3,5-trimethylcyclohexyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2612249.png)

![4-[(Oxan-4-ylmethyl)amino]pyridine-2-carboxylic acid](/img/structure/B2612250.png)